molecular formula C7H7FIN B13981023 4-Fluoro-2-iodo-6-methylaniline

4-Fluoro-2-iodo-6-methylaniline

Cat. No.: B13981023
M. Wt: 251.04 g/mol
InChI Key: APLXLNFNIAYOPD-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-methylaniline is an aromatic amine compound with the molecular formula C7H7FIN. It is characterized by the presence of fluorine, iodine, and methyl groups attached to the benzene ring, along with an amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

4-Fluoro-2-iodo-6-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-6-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylaniline
  • 2-Iodo-4-methylaniline
  • 4-Fluoro-2-methylaniline

Uniqueness

4-Fluoro-2-iodo-6-methylaniline is unique due to the simultaneous presence of fluorine and iodine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7FIN

Molecular Weight

251.04 g/mol

IUPAC Name

4-fluoro-2-iodo-6-methylaniline

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3

InChI Key

APLXLNFNIAYOPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)I)F

Origin of Product

United States

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